molecular formula C8H8BrClO3S B1383163 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol CAS No. 1824268-31-6

2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol

Cat. No.: B1383163
CAS No.: 1824268-31-6
M. Wt: 299.57 g/mol
InChI Key: ZJHXVVOIOZQIOY-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol is an organic compound characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a benzene ring, with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol typically involves the reaction of 3-bromo-5-chloro-benzenesulfonyl chloride with ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Substitution: Products with different halogen or functional groups replacing the bromine or chlorine atoms.

    Oxidation: Aldehydes or carboxylic acids derived from the ethanol group.

    Reduction: Sulfides formed from the reduction of the sulfonyl group.

Scientific Research Applications

2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloro-benzenesulfonyl chloride
  • 3-Bromo-5-chloro-benzenesulfonamide
  • 3-Bromo-5-chloro-benzenesulfonic acid

Uniqueness

2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol is unique due to the presence of the ethanol group, which imparts different chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where the ethanol functionality is required.

Properties

IUPAC Name

2-(3-bromo-5-chlorophenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO3S/c9-6-3-7(10)5-8(4-6)14(12,13)2-1-11/h3-5,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHXVVOIOZQIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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